

Spectroscopic Analysis of 4-Bromopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromopyrimidine**

Cat. No.: **B1314319**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-bromopyrimidine**. Due to the limited availability of published experimental spectra for **4-bromopyrimidine** in readily accessible databases, this document presents a combination of confirmed molecular properties and predicted spectroscopic data based on the analysis of analogous compounds. This guide is intended to serve as a valuable resource for researchers in drug development and other scientific fields who are working with or synthesizing this compound.

Molecular and Physical Properties

4-Bromopyrimidine is a halogenated derivative of pyrimidine with the molecular formula C₄H₃BrN₂. Its key identifiers and properties are summarized below.

| Property | Value | Source |
|-------------------|--|------------|
| Molecular Formula | C ₄ H ₃ BrN ₂ | PubChem[1] |
| Molecular Weight | 158.98 g/mol | PubChem[1] |
| Exact Mass | 157.94796 Da | PubChem[1] |
| CAS Number | 31462-56-3 | PubChem[1] |

Spectroscopic Data

Disclaimer: Experimental spectroscopic data for **4-bromopyrimidine** is not readily available in public scientific databases. The following tables summarize predicted data based on the known structure of **4-bromopyrimidine** and spectral data from analogous compounds such as other halopyrimidines and brominated aromatic heterocycles. These values should be used as estimations and for preliminary characterization. Experimental verification is highly recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (500 MHz, CDCl_3)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|------------------------------------|---------------------|-----------------------------|------------|
| ~8.9 | Doublet | ~1.5 | H-2 |
| ~8.6 | Doublet | ~5.0 | H-6 |
| ~7.5 | Doublet of Doublets | ~5.0, ~1.5 | H-5 |

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------|
| ~160 | C-2 |
| ~158 | C-6 |
| ~150 | C-4 |
| ~125 | C-5 |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|------------------------------------|
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1580-1550 | Strong | C=N stretching vibrations |
| 1500-1400 | Strong | Aromatic C=C stretching vibrations |
| 1200-1000 | Medium | In-plane C-H bending |
| 850-750 | Strong | Out-of-plane C-H bending |
| ~600 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

The mass spectrum of **4-bromopyrimidine** is expected to show a characteristic isotopic pattern for a compound containing one bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance. This results in two molecular ion peaks of similar intensity separated by 2 m/z units.

| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---|
| 158 | ~98 | [M] ⁺ (with ⁷⁹ Br) |
| 160 | 100 | [M+2] ⁺ (with ⁸¹ Br) |
| 79 | Variable | [C ₄ H ₃ N ₂] ⁺ (Loss of Br) |

Experimental Protocols

The following sections detail the general experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **4-bromopyrimidine** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer, for example, a 500 MHz instrument.
- Data Acquisition:
 - For ^1H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of aromatic protons, and a relaxation delay to ensure quantitative integration if needed.
 - For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

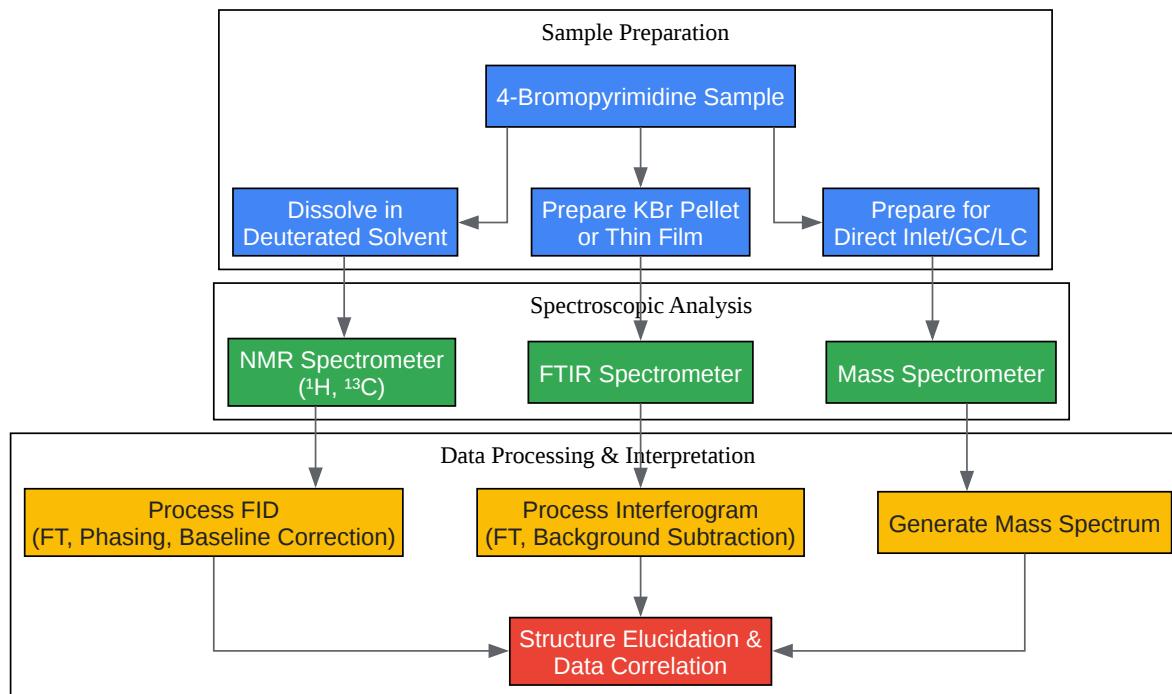
- Sample Preparation: For a solid sample like **4-bromopyrimidine**, the potassium bromide (KBr) pellet method is common. A small amount of the sample is ground to a fine powder with anhydrous KBr. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum of the sample.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis and separation prior to detection.
- **Ionization Method:** Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** An ion detector records the abundance of ions at each m/z value, generating the mass spectrum.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like **4-bromopyrimidine** can be visualized as follows:



[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromopyrimidine | C₄H₃BrN₂ | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromopyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1314319#spectroscopic-data-for-4-bromopyrimidine-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com